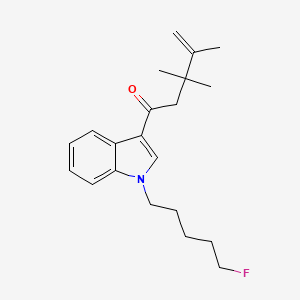
XLR11 降解产物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
XLR11 降解产物是一种化合物,源自合成大麻素 XLR11 的热分解。这种降解产物通常被鉴定为含有 XLR11 的样品中的杂质,特别是在气相色谱-质谱 (GC-MS) 分析期间。 结构变化涉及环丙烷环的打开,导致质谱中出现独特的碎片离子 .
科学研究应用
作用机制
XLR11 降解产物主要通过大麻素受体 1 型 (CB1) 受体发挥其作用。该化合物与 CB1 受体结合,导致各种生理反应。 XLR11 降解产物的过度反射效应是由 CB1 受体介导的,可能涉及 GABAergic 功能 . 该化合物对细胞外多巴胺和谷氨酸水平没有明显影响 .
生化分析
Biochemical Properties
The effects of XLR11 Degradant are significantly suppressed by pretreatment with AM-251, a CB1 receptor antagonist . This suggests that XLR11 Degradant interacts with the CB1 receptor in biochemical reactions .
Cellular Effects
Mice exposed to the smoke of XLR11 exhibited hyperreflexia at the very early phase, followed by hypothermia and catalepsy . This suggests that XLR11 Degradant has significant effects on various types of cells and cellular processes .
Molecular Mechanism
The hyperreflexic effect of XLR11 Degradant is mediated by the CB1 receptor . This suggests that XLR11 Degradant exerts its effects at the molecular level through binding interactions with the CB1 receptor .
Temporal Effects in Laboratory Settings
The effects of XLR11 Degradant were observed immediately after treatment in mice . This suggests that XLR11 Degradant has immediate effects on cellular function .
Dosage Effects in Animal Models
The effects of XLR11 Degradant were observed at a dose comparable to the smoke inhalation experiment . This suggests that the effects of XLR11 Degradant vary with different dosages in animal models .
准备方法
合成路线和反应条件
XLR11 降解产物主要通过 XLR11 的热分解形成。该过程涉及环丙烷环结构的断裂,导致降解产物的形成。 GC 进样口的高温诱导了这种重排 .
工业生产方法
关于 XLR11 降解产物的工业生产方法的信息有限,因为它通常被认为是杂质而不是目标化合物。 它的形成可以通过分析含有 XLR11 的样品时在特定热条件下控制和研究 .
化学反应分析
反应类型
XLR11 降解产物经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基化的代谢产物。
还原: 还原反应会导致还原衍生物的形成。
取代: 取代反应可能发生,特别是在氟戊基基团上.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用涉及亲核取代反应的条件.
形成的主要产物
这些反应形成的主要产物包括羟基化的代谢产物、还原衍生物和取代化合物。 这些产物通常通过质谱和核磁共振 (NMR) 分析来鉴定 .
相似化合物的比较
类似化合物
UR-144: 一种结构与 XLR11 相似的合成大麻素。
JWH-018: 另一种具有可比效果的合成大麻素。
AM-2201: 一种类似于 XLR11 的氟化合成大麻素.
独特性
XLR11 降解产物是独特的,因为它通过 XLR11 的热分解形成,导致环状结构打开。 这种结构变化将其与其他合成大麻素及其降解产物区分开来 .
生物活性
XLR11, a synthetic cannabinoid, has garnered attention due to its complex metabolic pathways and biological activities. The degradant of XLR11, formed through various metabolic processes, exhibits significant pharmacological effects that are crucial for understanding its implications in toxicology and public health.
Overview of XLR11 and Its Degradants
XLR11 (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid that acts on cannabinoid receptors in the brain, primarily CB1 and CB2. The biological activity of XLR11 is largely influenced by its metabolites, which include various hydroxylated and carboxylated forms. Notable metabolites identified include:
- 2’-carboxy-XLR-11
- UR-144 pentanoic acid
- 5-hydroxy-UR-144
- 2’-hydroxy-XLR-11 glucuronide
- 1’-hydroxy-XLR-11 glucuronide .
Metabolic Pathways
The metabolism of XLR11 occurs predominantly in the liver, where it undergoes phase I and phase II transformations. Key findings from in vitro studies using human hepatocytes and HepaRG cells indicate:
- Over 25 biotransformation products can arise from XLR11 metabolism.
- Major metabolic processes include hydroxylation, carboxylation, glucuronidation, and oxidative defluorination .
Table 1: Major Metabolites of XLR11
| Metabolite | Type | Formation Process |
|---|---|---|
| 2’-carboxy-XLR-11 | Carboxylic Acid | Hydroxylation |
| UR-144 pentanoic acid | Carboxylic Acid | Oxidative defluorination |
| 5-hydroxy-UR-144 | Hydroxylated | Hydroxylation |
| 2’-hydroxy-XLR-11 glucuronide | Glucuronide | Glucuronidation |
| 1’-hydroxy-XLR-11 glucuronide | Glucuronide | Glucuronidation |
Pharmacodynamics
Pharmacological studies reveal that XLR11 and its degradants exhibit high affinity for cannabinoid receptors. Radioligand displacement studies have shown that XLR11 has a significantly higher binding affinity for both CB1 and CB2 receptors compared to Δ9-tetrahydrocannabinol (THC), with approximately 11-fold selectivity for CB2 .
Table 2: Binding Affinity of XLR11 Compared to THC
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) |
|---|---|---|
| XLR11 | Low nanomolar | Low nanomolar |
| Δ9-THC | Higher than XLR11 | Lower than XLR11 |
Case Studies and Clinical Implications
Several case studies have documented the presence of XLR11 degradants in biological samples from users. Analysis of urine samples has shown that metabolites such as N-(5-hydroxypentyl) and N-pentanoic acid derivatives are prevalent . A study involving ICR mice indicated that acute administration of synthetic cannabinoids led to significant hepatic injury, highlighting the potential toxic effects associated with these compounds .
属性
IUPAC Name |
1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVSTOQIZTNCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043145 |
Source


|
| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616469-09-0 |
Source


|
| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














